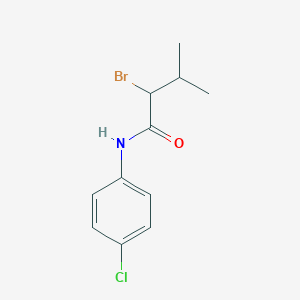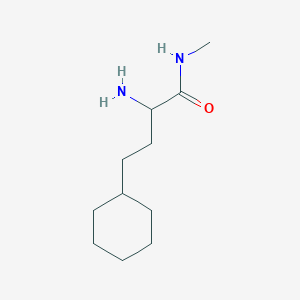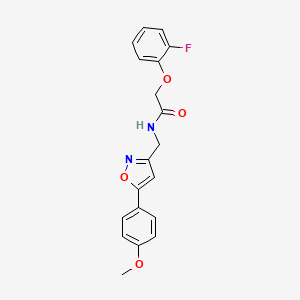![molecular formula C14H10N2O3 B2916321 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid CAS No. 38196-06-4](/img/structure/B2916321.png)
2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid” is a chemical compound that belongs to the pyridine group . It’s a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acids, which are known for their broad spectrum of biological activity . They can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .科学的研究の応用
Synthesis and Antimicrobial Activity
One area of application is in the synthesis of derivatives that exhibit antimicrobial activity. For example, derivatives have been synthesized and shown to display significant antifungal activity against strains like A. niger, C. Neoformans, and A. fumigatus, demonstrating their potential in developing new antifungal agents (R. D. Hunashal, D. Satyanarayana, V. S. Maddi, 2012).
Drug Delivery Systems
Another application lies in the domain of drug delivery systems. Compounds have been synthesized that could potentially be used as substrates in penicillin amidase catalyzed processes, offering new possibilities in the pharmaceutical industry for high yield drug synthesis (Z. Mincheva, N. Stambolieva, I. Rashkov, 1994).
Molecular Docking and Screening
Further, there is research into the development of novel pyridine and fused pyridine derivatives for use in molecular docking and screening, aiming at antimicrobial and antioxidant activities. Such research highlights the chemical's potential in the development of new therapeutic agents (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).
Luminescent Heterocyclic Compounds
Derivatives of the compound have been studied for their luminescent properties, which could be useful for metal sensing and as laser dyes. This application explores the physical properties of such compounds and their utility in technological applications (U. Grummt, D. Weiss, E. Birckner, R. Beckert, 2007).
Antitubercular and Antimicrobial Activities
There is also interest in synthesizing derivatives for pharmacological studies, with some compounds evaluated for their antimicrobial and antitubercular activities. This underscores the potential of these derivatives in contributing to the fight against microbial resistance (T. K. Dave, D. H. Purohit, J. Akbari, H. Joshi, 2007).
Coordination Chemistry and Material Science
In coordination chemistry and material science, the compound's derivatives have been used to synthesize complexes with interesting structural and coordination behaviors, which might have implications in catalysis and material science applications (A. Garza-Ortiz, P. A. Martínez, A. M. Duarte-Hernández, Edgar Mijangos, M. Flores‐Álamo, Carol Pérez-Casas, Carlos Camacho-Camacho, R. Contreras, A. Flores‐Parra, J. Reedijk, N. Barba-Behrens, 2013).
作用機序
Target of Action
Similar compounds have been found to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
It’s known that the benzoxazole ring structure is a crucial component in many biologically active compounds, contributing to their binding affinity and selectivity .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory effects .
特性
IUPAC Name |
2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13(18)7-9-3-4-12-11(6-9)16-14(19-12)10-2-1-5-15-8-10/h1-6,8H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMCMAVRBJHYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2916239.png)
![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)
![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)
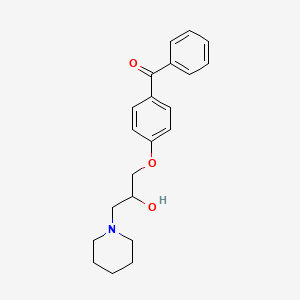

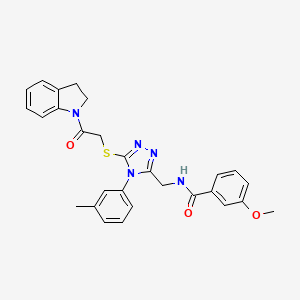
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2916253.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2916254.png)
